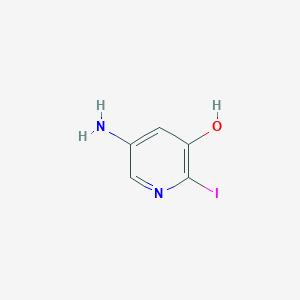

5-Amino-2-iodopyridin-3-ol

描述

Structure

3D Structure

属性

分子式 |

C5H5IN2O |

|---|---|

分子量 |

236.01 g/mol |

IUPAC 名称 |

5-amino-2-iodopyridin-3-ol |

InChI |

InChI=1S/C5H5IN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2 |

InChI 键 |

GFHUMOIFBHPBPS-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=NC(=C1O)I)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for 5 Amino 2 Iodopyridin 3 Ol and Analogues

Strategic Precursor-Based Synthesis Approaches to 5-Amino-2-iodopyridin-3-ol

Crafting the this compound scaffold is typically achieved by building upon a simpler pyridine (B92270) precursor, sequentially adding the required functional groups. The order of these additions is critical for achieving the desired substitution pattern.

Regioselective Iodination of Hydroxylated Aminopyridines

A direct and convergent approach to this compound involves the regioselective iodination of a suitable precursor, 5-aminopyridin-3-ol (B1272046). In this substrate, both the amino and hydroxyl groups are strong activating, ortho-, para-directing groups. The hydroxyl group at position 3 directs electrophilic substitution to positions 2, 4, and 6, while the amino group at position 5 directs to positions 2, 4, and 6. Consequently, the C2, C4, and C6 positions are all electronically activated.

The C2 position is doubly activated by being ortho to the hydroxyl group and para to the amino group, making it the most probable site for electrophilic attack. Iodination can be achieved using various electrophilic iodine reagents.

Table 1: Potential Reagents for Iodination of 5-Aminopyridin-3-ol

| Reagent | Name | Typical Conditions |

|---|---|---|

| I₂/Base | Iodine with a base (e.g., NaHCO₃) | Aqueous or alcoholic solvent, room temperature |

| NIS | N-Iodosuccinimide | Acetonitrile or DMF, 0°C to room temperature |

| ICl | Iodine monochloride | Acetic acid or CH₂Cl₂, low temperature |

| KIO₃/KI | Potassium iodate/Potassium iodide | Acidic conditions (e.g., H₂SO₄) google.com |

The choice of reagent and conditions is crucial to maximize the yield of the desired 2-iodo isomer and minimize the formation of other regioisomers or poly-iodinated products. A radical-based direct C-H iodination protocol has also been shown to be effective for the C3 and C5 iodination of pyridones and pyridines. rsc.orgscispace.com

Directed Amination Strategies on Halogenated Pyridinol Scaffolds

An alternative strategy begins with a pre-functionalized pyridinol scaffold, such as a dihalogenated pyridin-3-ol. For instance, a synthetic route could start from 5-bromo-2-iodopyridin-3-ol. In this case, the goal is to selectively replace the bromine atom with an amino group. This is typically accomplished via nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction.

The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, and the reaction is facilitated by electron-withdrawing groups. However, in this specific precursor, the relative positions of the halogens and the activating hydroxyl group would dictate the site of amination. The bromine at C5 is more susceptible to nucleophilic attack than the iodine at C2. Amination can be achieved using various nitrogen nucleophiles, including ammonia, protected amines, or through modern catalytic methods like the Buchwald-Hartwig amination. The development of methods for the regioselective amination of substituted pyridine N-oxides has also expanded the toolkit for synthesizing aminopyridines. nih.gov

Hydroxylation Pathways for Substituted Iodoaminopyridines

A third approach involves introducing the hydroxyl group at a late stage of the synthesis, starting from a precursor such as 2-iodo-5-aminopyridine. The direct hydroxylation of an unactivated C-H bond on a pyridine ring is challenging. A plausible, albeit multi-step, pathway could involve a directed ortho-metalation (DoM) strategy. The amino group at C5 could potentially direct a strong base (like an organolithium reagent) to deprotonate the C4 position. A subsequent functionalization at C3 would require a more elaborate strategy, possibly involving initial bromination at C3 followed by a nucleophilic substitution with a hydroxide (B78521) source.

A more classical approach might involve starting with 3,5-diamino-2-iodopyridine. One of the amino groups (at C3) could then be converted into a hydroxyl group via diazotization (treatment with nitrous acid to form a diazonium salt) followed by hydrolysis. This method leverages well-established chemistry to regioselectively install the hydroxyl group.

Control of Regioselectivity and Stereochemistry in this compound Synthesis

Achieving the precise arrangement of substituents in this compound requires rigorous control over the reaction's regioselectivity. Since the target molecule is achiral, stereochemistry is not a factor in its synthesis.

Impact of Reaction Conditions on Halogenation Positional Selectivity

The halogenation of pyridines is a notoriously difficult reaction to control. nih.gov The electron-deficient nature of the ring makes it resistant to electrophilic attack, often requiring harsh conditions like strong acids and high temperatures, which can lead to mixtures of products. nih.govchemrxiv.org However, the presence of strong electron-donating groups, as in 5-aminopyridin-3-ol, dramatically activates the ring and dictates the positional selectivity.

The key to regioselective iodination lies in manipulating reaction conditions to favor substitution at the desired C2 position over the other activated C4 and C6 positions.

Table 2: Influence of Reaction Conditions on Pyridine Halogenation

| Parameter | Effect on Regioselectivity | Rationale |

|---|---|---|

| Solvent Polarity | Can influence the reactivity of the electrophile and the stability of reaction intermediates. | Polar solvents may stabilize charged intermediates (sigma complexes), potentially altering the activation energies for substitution at different positions. |

| Temperature | Lower temperatures often favor the thermodynamically more stable product and increase selectivity. | At higher temperatures, less stable kinetic products may form, leading to mixtures of regioisomers. |

| pH / Acidity | Affects the protonation state of the pyridine nitrogen and the amino/hydroxyl groups. | Protonation of the pyridine nitrogen deactivates the entire ring towards electrophilic attack. The state of the -OH and -NH₂ groups (free vs. protonated) alters their directing ability. |

| Iodinating Agent | The steric bulk and electrophilicity of the reagent can influence the site of attack. | A bulky reagent like N-Iodosuccinimide might favor the less sterically hindered activated position. The reactivity of the electrophile can also change the nature of the rate-determining step. chemrxiv.org |

For instance, in the synthesis of 2-amino-3-iodo-5-bromopyridine, the precursor 2-amino-5-bromopyridine (B118841) is iodinated at the C3 position, which is ortho to the activating amino group. google.com This demonstrates the powerful directing effect of the amino substituent, a principle that applies directly to the synthesis of the target molecule.

Application of Protecting Group Chemistry for Directed Functionalization

To enhance regioselectivity and prevent unwanted side reactions (such as N-iodination of the amino group), protecting group chemistry is an indispensable tool. jocpr.comorganic-chemistry.org A protecting group temporarily masks a reactive functional group, altering its electronic and steric properties, and can be removed later in the synthetic sequence. wikipedia.org

In the synthesis of this compound, both the amino and hydroxyl groups can be protected.

Amino Group Protection: The amino group can be converted into a less activating and more sterically hindered amide or carbamate. organic-chemistry.orglibretexts.org For example, converting the amino group to an acetamide (B32628) (-NHCOCH₃) or a tert-butoxycarbonyl (Boc) protected amine (-NHBoc) reduces its directing strength and can help steer the incoming electrophile to a position directed by the remaining unprotected hydroxyl group. researchgate.net

Hydroxyl Group Protection: The hydroxyl group can be converted into an ether (e.g., methyl or benzyl (B1604629) ether) or a silyl (B83357) ether. This would alter the electronic activation of the ring and could be used to favor substitution at positions directed by the amino group.

By protecting one group, the directing influence of the other becomes dominant, thereby providing a powerful method for controlling the position of iodination. The choice of protecting group is critical; it must be stable to the iodination conditions and easily removable without affecting other parts of the molecule, a concept known as orthogonal protection. wikipedia.orgresearchgate.net

Table 3: Common Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |

|---|---|---|---|---|

| Amino | Acetyl | Ac | Acetic anhydride (B1165640), pyridine | Acidic or basic hydrolysis |

| Amino | tert-Butoxycarbonyl | Boc | Boc-anhydride, base (e.g., Et₃N) | Strong acid (e.g., TFA) |

| Amino | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate, base | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | Benzyl | Bn | Benzyl bromide, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole (B134444) | Fluoride source (e.g., TBAF) |

This strategic use of protecting groups allows chemists to meticulously guide the synthetic pathway, enabling the construction of complex, highly functionalized molecules like this compound with high precision.

Chiral Auxiliary and Catalytic Asymmetric Synthesis Considerations

The synthesis of enantiomerically pure analogues of this compound necessitates advanced stereochemical control. Chiral auxiliaries and catalytic asymmetric synthesis are two primary strategies to achieve this. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent reaction, after which it can be removed and potentially recycled. wikipedia.orgsigmaaldrich.com For these methods to be effective, the auxiliary must ensure high stereoselectivity in the formation of new chiral centers and be easily separable from the product without causing racemization.

Commonly used chiral auxiliaries include oxazolidinones, popularized by David Evans, and derivatives of amino alcohols like ephedrine. sigmaaldrich.com For instance, in the synthesis of optically active amino acids, a chiral auxiliary such as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been used to facilitate the isomerization of racemic α-amino acids to yield the desired (S)-amino acids with high optical purity. tcichemicals.com This principle could be adapted for analogues of this compound where a chiral center is introduced.

Catalytic asymmetric synthesis represents an alternative, often more atom-economical approach. This method employs a chiral catalyst to control the stereochemical outcome. For pyridine-containing structures, transition metal catalysts with chiral ligands are frequently used. For example, the catalytic hydrogenation of a phosphonoglycine condensation product using a Rhodium catalyst with a chiral DIPAMP ligand has been successful in producing enantiomerically pure pyridine-2,6-diyl bis-alanine derivatives. scispace.com However, the success of such reactions can be hindered by the substrate itself; some pyridine derivatives can act as ligands, trapping the metal catalyst and inhibiting the reaction. scispace.com

Table 1: Comparison of Chiral Strategies for Pyridinol Analogues

| Strategy | Principle | Common Reagents/Catalysts | Potential Application for Pyridinol Analogues | Key Considerations |

|---|---|---|---|---|

| Chiral Auxiliary | Temporary attachment of a chiral group to a prochiral substrate to direct stereoselective transformations. wikipedia.org | Oxazolidinones, Ephedrine derivatives, Camphorsultam. sigmaaldrich.com | Asymmetric alkylation or aldol (B89426) reactions on a side chain of a pyridinol precursor. | Requires additional steps for attachment and removal of the auxiliary; high recovery rate of the auxiliary is desirable. |

| Catalytic Asymmetric Synthesis | Use of a substoichiometric amount of a chiral catalyst to create a chiral environment for the reaction. | Rhodium-DIPAMP, Bis(oxazolinyl)phenylrhodium(III) complexes. scispace.commdpi.com | Asymmetric hydrogenation of a dehydroamino acid precursor or enantioselective C-H functionalization. | High efficiency and atom economy; potential for catalyst inhibition by the pyridine nitrogen. scispace.com |

Optimization of Reaction Parameters and Scalability Investigations for Pyridinol Derivatives

The successful synthesis of pyridinol derivatives, including this compound, on a larger scale hinges on the careful optimization of reaction parameters. Key factors include solvent choice, temperature, catalyst loading, and reaction time, all of which can significantly impact yield, purity, and process efficiency. researchgate.net Scalability introduces further challenges, such as ensuring consistent heat and mass transfer, which may require transitioning from batch to flow chemistry setups.

Investigation of Solvent Effects and Temperature Profiles in this compound Formation

Temperature is another crucial parameter. Optimization studies for the synthesis of related substituted pyridines have shown that specific temperatures are required to achieve optimal yields. For example, in certain protocols for synthesizing 2,4,6-trisubstituted pyridines, a temperature of 60 °C was found to be ideal when using tert-butyl hydroperoxide (TBHP) as an oxidant in tetrahydrofuran (B95107) (THF). researchgate.net For the formation of this compound, the temperature profile would need to be carefully controlled to manage reaction kinetics, minimize side-product formation, and ensure the stability of the potentially sensitive iodo- and amino-functional groups.

Table 2: Influence of Solvent Polarity on Pyridinol Tautomerism

| Solvent Type | Example Solvent | Favored Tautomer | Implication for Synthesis |

|---|---|---|---|

| Polar Aprotic | Dimethyl Sulfoxide (B87167) (DMSO) | Pyridone form iipseries.org | May influence nucleophilicity/electrophilicity of the ring. |

| Polar Protic | Water (H₂O) | Pyridone form iipseries.org | Can participate in reactions; affects solubility of reagents. |

| Non-Polar | Carbon Tetrachloride (CCl₄) | Hydroxypyridine form iipseries.org | Favors the aromatic alcohol structure, altering reactivity. |

Transition Metal-Catalyzed Methodologies for Pyridinol Functionalization

Transition metal catalysis is a cornerstone of modern synthetic chemistry and is particularly vital for the functionalization of pyridine rings, which are often electron-deficient and resistant to classical substitution reactions. sci-hub.senih.gov Catalysts based on palladium, rhodium, iridium, and nickel enable the direct C-H functionalization of the pyridine core, allowing for the introduction of alkyl, aryl, and other functional groups with high selectivity. sci-hub.seresearchgate.net

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions, such as the direct coupling between pyridine N-oxides and halopyridines to form bipyridines. researchgate.net This approach could be adapted to introduce aryl or other groups onto the pyridinol backbone.

Iridium (Ir) and Rhodium (Rh)-Catalyzed Reactions: Iridium catalysts have been shown to activate pyridine C-H bonds, enabling nucleophilic addition to aldehydes with unusual meta-selectivity. researchgate.net Rhodium catalysts are effective for reactions like the chelation-assisted C-H activation of ketoximes with alkynes to build highly substituted pyridine derivatives. semanticscholar.org

Nickel (Ni)-Catalyzed Reactions: Cooperative catalysis using nickel and a Lewis acid can achieve selective C-4 alkylation of the pyridine ring, a transformation that is otherwise difficult to accomplish. researchgate.net

These methodologies provide powerful tools for modifying the this compound scaffold, enabling the synthesis of a diverse range of analogues by selectively forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Development of Sustainable and High-Yielding Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. The development of "green" protocols for pyridine synthesis aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.gov Key strategies include one-pot multicomponent reactions, the use of environmentally benign solvents, and microwave-assisted synthesis. nih.govnih.gov

Multicomponent reactions (MCRs) are particularly advantageous as they combine several steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. nih.gov For example, a one-pot, four-component reaction under microwave irradiation has been used to produce novel pyridine derivatives in excellent yields (82-94%) with significantly shorter reaction times (2-7 minutes) compared to conventional heating methods. nih.gov

The development of high-yielding protocols often involves the direct conversion of readily available starting materials. A single-step method for converting N-vinyl amides into pyridine derivatives using trifluoromethanesulfonic anhydride activation demonstrates a convergent and efficient approach that avoids the isolation of reactive intermediates. organic-chemistry.org Applying these principles—such as using one-pot procedures, green catalysts, and efficient energy sources—is essential for developing sustainable and economically viable routes to this compound and its derivatives. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Elucidation of 5 Amino 2 Iodopyridin 3 Ol

Cross-Coupling Reactions Involving the C-I Bond

The iodine atom at the C2 position of the pyridine (B92270) ring is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This reactivity is enhanced by the electron-deficient nature of the pyridine ring, which facilitates the initial oxidative addition step in the catalytic cycle. nih.gov

Palladium-Catalyzed Cross-Coupling of 2-Iodopyridinol Systems (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium catalysts are widely employed for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position of iodopyridine systems. nobelprize.orgjocpr.com These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira), migratory insertion (for Heck), and reductive elimination. nobelprize.orgnih.govnih.gov

Suzuki-Miyaura Reaction: This reaction couples the iodopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for creating aryl-aryl or aryl-vinyl bonds. nih.gov The reaction is tolerant of a wide variety of functional groups and often proceeds under mild conditions. libretexts.orgfrontiersin.org For 2-iodopyridinol systems, the choice of ligand, base, and solvent is crucial for achieving high yields. researchgate.netmdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the 2-iodopyridine (B156620) and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgscirp.org The reaction is a powerful tool for synthesizing substituted alkynes and conjugated enynes, which are important structures in various fields. scirp.orgnih.gov The general mechanism involves a palladium cycle and a copper cycle. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the 2-iodopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This reaction is a key method for C-C bond formation and typically shows high stereoselectivity. nih.govorganic-chemistry.org The mechanism involves the oxidative addition of the iodopyridine to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Biaryls, Substituted Alkenes |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | Substituted Alkynes, Conjugated Enynes |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd Catalyst, Base | Substituted Alkenes |

Exploration of Alternative Transition Metal Catalysts for C-I Activation

While palladium is the most common catalyst for these transformations, research has explored the use of other transition metals to activate the C-I bond, often offering different reactivity, selectivity, or cost-effectiveness.

Nickel Catalysis: Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions. ucla.edu Due to their lower cost and unique electronic properties, nickel complexes can catalyze a range of coupling reactions, including those involving aryl iodides. nih.govnih.gov Nickel-catalyzed reactions can sometimes proceed via different mechanisms, potentially involving Ni(I)/Ni(III) catalytic cycles or radical pathways, which can lead to unique reactivity patterns compared to palladium. nih.govmdpi.com For instance, nickel catalysts have been successfully used in the enantioselective arylation of pyridines. ucla.edu

Copper Catalysis: Copper-catalyzed cross-coupling reactions, particularly for C-N and C-S bond formation, have a long history (Ullmann condensation). Modern advancements have expanded their scope to include C-C bond formation. nih.gov Copper(I) salts, often in combination with specific ligands, can effectively catalyze the coupling of aryl iodides with various nucleophiles, including thiols and amines. nih.govrsc.org Copper-catalyzed Sonogashira-type couplings have also been developed, sometimes proceeding under milder conditions or with different substrate scopes compared to palladium-catalyzed systems. nih.govresearchgate.net

| Catalyst Metal | Key Features | Example Reaction Types |

| Nickel (Ni) | Lower cost, unique redox properties, can involve radical pathways. | Suzuki-type, C-C reductive couplings, Enantioselective arylations. mdpi.comucla.edu |

| Copper (Cu) | Abundant, cost-effective, classic for C-heteroatom bonds. | Ullmann C-N/C-O/C-S coupling, Sonogashira-type coupling. nih.govrsc.org |

Chemoselective Transformations of Polyhalogenated Pyridine Systems

In pyridine systems containing multiple halogen atoms, achieving site-selective functionalization is a significant synthetic challenge. The regioselectivity of cross-coupling reactions is governed by a combination of electronic and steric factors. nih.govresearchgate.net

Generally, in polyhalogenated pyridines, oxidative addition of a palladium catalyst is favored at positions α (C2/C6) or γ (C4) to the nitrogen atom due to the inductive electron-withdrawing effect of the nitrogen, which makes these positions more electrophilic. nih.gov For dihalopyridines, the reactivity order is often C2 > C4 > C3. nih.govacs.org

The inherent differences in the carbon-halogen bond dissociation energies (BDEs) also play a crucial role, with the C-I bond being weaker and more reactive than C-Br or C-Cl bonds. nih.gov This difference allows for selective coupling at the C-I bond in the presence of other halogens. When identical halogens are present, the electronic environment of the pyridine ring becomes the dominant factor in determining the site of reaction. nih.govacs.org Careful selection of the catalyst, ligands, and reaction conditions can allow for the controlled, sequential functionalization of polyhalogenated pyridines, providing a powerful strategy for the synthesis of complex, polysubstituted heterocyclic molecules. acs.orgacs.org

Reactions of the Amino Group of 5-Amino-2-iodopyridin-3-ol

The amino group at the C5 position is a versatile functional handle, acting as a nucleophile and a directing group. It readily participates in a variety of reactions to form more complex derivatives.

Derivatization via Acylation, Alkylation, and Sulfonylation

The nucleophilic nature of the amino group allows for straightforward derivatization.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is useful for protecting the amino group or for introducing new functional moieties.

Alkylation: The amino group can be alkylated using alkyl halides. The reaction conditions can be controlled to favor mono- or di-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides sulfonamides. researchgate.net This derivatization is important in medicinal chemistry for modifying the electronic and steric properties of the molecule.

Cyclization Reactions for the Formation of Fused Heterocycles

The amino group, often in concert with the adjacent hydroxyl group or other functionalities introduced onto the ring, can participate in intramolecular or intermolecular cyclization reactions to construct fused heterocyclic systems. For example, derivatives of 5-aminopyridin-3-ol (B1272046) can be used as precursors for the synthesis of bicyclic structures like pyrazolo[3,4-b]pyridines or other fused systems through cascade or domino reactions. researchgate.net The reaction of a 5-amino-6-formyl substituted pyridine derivative, for instance, can lead to thermally induced cyclization to form a fused quinoline (B57606) system. mdpi.org These cyclization strategies are fundamental in building complex molecular architectures from relatively simple pyridine precursors.

Transformations at the Hydroxyl Group of this compound

Esterification and Etherification Reactions for Structural Diversification

Esterification:

The hydroxyl group of this compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by acids or facilitated by coupling agents. A common method is the Fischer-Speier esterification, which involves reacting the pyridinol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comyoutube.comyoutube.com The mechanism involves protonation of the carbonyl group of the carboxylic acid, followed by nucleophilic attack of the hydroxyl group of the pyridinol. youtube.com

Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the liberated acid. organic-chemistry.org The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) provides a mild and efficient method for ester synthesis. organic-chemistry.org

Interactive Data Table: Representative Esterification Reactions

| Acylating Agent | Catalyst/Reagent | Product |

| Acetic Anhydride (B1165640) | Pyridine | 5-Amino-2-iodopyridin-3-yl acetate |

| Benzoyl Chloride | Triethylamine | 5-Amino-2-iodopyridin-3-yl benzoate |

| Propanoic Acid | H₂SO₄ | 5-Amino-2-iodopyridin-3-yl propanoate |

Etherification:

Ether derivatives of this compound can be synthesized through Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. organic-chemistry.org The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being preferred.

Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases, particularly when using alkali metal hydroxides as the base.

Interactive Data Table: Representative Etherification Reactions

| Alkylating Agent | Base | Product |

| Methyl Iodide | NaH | 5-Amino-2-iodo-3-methoxypyridine |

| Ethyl Bromide | K₂CO₃ | 5-Amino-3-ethoxy-2-iodopyridine |

| Benzyl (B1604629) Chloride | NaH | 5-Amino-3-(benzyloxy)-2-iodopyridine |

Conversion to Other Oxygen-Containing Functionalities

The hydroxyl group can serve as a precursor for the introduction of other oxygen-containing functional groups. For instance, oxidation of the pyridinol could potentially lead to the formation of a pyridinone, although the presence of the amino group complicates this transformation and may require protective group strategies.

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. libretexts.org This transformation facilitates nucleophilic substitution reactions, allowing for the introduction of a wider range of functionalities, although this falls outside the direct conversion to other oxygen-containing groups.

Intramolecular and Intermolecular Interactions in Halogenated Aminopyridinols

The solid-state architecture and solution-state behavior of this compound and related halogenated aminopyridinols are significantly influenced by a variety of non-covalent interactions, including intramolecular hydrogen bonding, halogen bonding, and π-π stacking. These interactions play a crucial role in determining the molecular conformation and the formation of supramolecular assemblies.

Analysis of Intramolecular Hydrogen Bonding in Substituted Pyridines

In this compound, there is the potential for intramolecular hydrogen bonding between the hydroxyl group at position 3 and the amino group at position 5, or between the hydroxyl group and the pyridine nitrogen. The formation of a six-membered ring through hydrogen bonding between the hydroxyl proton and the lone pair of the amino nitrogen is a plausible scenario that would enhance the planarity and stability of the molecule. youtube.comyoutube.com

Theoretical studies on 2-aminopyridine (B139424) and its derivatives have shown that hydrogen bonding interactions are strengthened in the electronically excited state. nih.gov The strength of these intramolecular hydrogen bonds can be influenced by the solvent and the electronic nature of other substituents on the pyridine ring. nih.govmdpi.com

Investigation of Halogen Bonding Interactions in Solution and Solid State

The iodine atom at the 2-position of this compound is a potential halogen bond donor. acs.orgnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a Lewis base. acs.orgresearchgate.net The electron-withdrawing nature of the pyridine ring enhances the positive character of the σ-hole on the iodine atom, making it a more effective halogen bond donor. nih.gov

In the solid state, this can lead to the formation of directed interactions with halogen bond acceptors, such as the nitrogen atom of the pyridine ring or the amino group of an adjacent molecule. nih.gov These interactions can play a significant role in the crystal packing and the formation of defined supramolecular structures. nih.govnih.gov In solution, halogen bonding can influence molecular recognition and self-assembly processes. researchgate.net

Interactive Data Table: Potential Halogen Bond Interactions

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type |

| C2-Iodine | Pyridine Nitrogen (intermolecular) | I···N |

| C2-Iodine | Amino Nitrogen (intermolecular) | I···N |

| C2-Iodine | Hydroxyl Oxygen (intermolecular) | I···O |

Supramolecular Assembly Driven by Non-Covalent Interactions

The interplay of intramolecular hydrogen bonding, intermolecular hydrogen bonding, and halogen bonding can lead to the formation of complex supramolecular assemblies. acs.org The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, capable of forming robust hydrogen-bonded networks. nih.gov

The combination of hydrogen and halogen bonds can lead to the formation of well-defined one-, two-, or three-dimensional structures. nih.gov For instance, hydrogen-bonded dimers or chains can be further organized into more complex architectures through halogen bonding interactions involving the iodine atom. nih.gov The π-system of the pyridine ring can also participate in π-π stacking interactions, further stabilizing the supramolecular assembly. The controlled assembly of such structures is a key focus in crystal engineering and supramolecular chemistry. nih.gov

Reaction Mechanism Studies for this compound Transformations

Detailed mechanistic investigations are crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes. For a molecule like this compound, such studies would provide invaluable insights into its chemical behavior.

The distinction between concerted and stepwise reaction pathways is a fundamental aspect of mechanistic chemistry. In a concerted reaction, all bond-breaking and bond-forming events occur in a single, simultaneous step through a single transition state. In contrast, a stepwise reaction involves one or more intermediates, with each step having its own transition state.

For transformations involving this compound, such as nucleophilic aromatic substitution or cycloaddition reactions, both pathways are theoretically possible. The operative mechanism would depend on a variety of factors, including the nature of the reactants, the solvent, and the presence of a catalyst. Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces and distinguishing between these pathways. researchgate.net Unfortunately, no such specific computational analyses for this compound have been reported.

Table 1: Theoretical Comparison of Concerted vs. Stepwise Pathways

| Feature | Concerted Pathway | Stepwise Pathway |

| Transition States | One | Multiple |

| Intermediates | None | One or more |

| Reaction Coordinate | Single energy barrier | Multiple energy barriers and minima |

| Stereochemistry | Often stereospecific | May lead to a mixture of stereoisomers |

This table represents a general theoretical comparison and is not based on specific data for this compound.

The ligand's role extends beyond simply stabilizing the metal center. It can influence the rate of oxidative addition and reductive elimination, modulate the steric and electronic properties of the catalyst, and even participate directly in the reaction mechanism. Different ligands can favor different reaction pathways, leading to variations in product distribution and yield.

Table 2: Potential Influence of Catalytic Components in Transformations of this compound

| Catalytic Component | Potential Role in Mechanism |

| Palladium(0) source | Initiates the catalytic cycle via oxidative addition to the C-I bond. |

| Phosphine Ligands | Modulate catalyst reactivity, stability, and selectivity through steric and electronic effects. |

| Base | Facilitates transmetalation (in Suzuki coupling) or deprotonation of the nucleophile. |

| Solvent | Influences the solubility of reactants and catalyst, and can affect the stability of intermediates and transition states. |

This table outlines the general roles of catalytic components in cross-coupling reactions, which would be applicable to this compound, but is not based on specific experimental findings for this compound.

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Iodopyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex heterocyclic systems like 5-Amino-2-iodopyridin-3-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.

¹H and ¹³C NMR Chemical Shift Analysis of Pyridinol Systems

The ¹H and ¹³C NMR spectra of pyridinol systems are highly sensitive to the nature and position of substituents on the pyridine (B92270) ring. For this compound, the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing and anisotropic effects of the iodine (-I) atom, significantly influence the chemical shifts of the ring protons and carbons.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the two protons on the pyridine ring. The chemical shifts are influenced by the electronic environment created by the substituents. The -OH and -NH₂ groups generally increase the electron density on the ring through resonance, causing upfield shifts (to lower ppm values) for the ortho and para protons relative to unsubstituted pyridine. Conversely, the iodine atom's electronegativity and magnetic anisotropy can lead to downfield shifts for adjacent protons. The hydroxyl and amino protons will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic of the substitution pattern. The carbon atom attached to the hydroxyl group (C-3) is expected to be significantly deshielded (shifted downfield) due to the oxygen's electronegativity. Similarly, the carbon bearing the iodine (C-2) will experience a downfield shift. The amino group at C-5 will cause an upfield shift for C-5 and other carbons in conjugation.

Below is an interactive table with predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from related substituted pyridines. acs.orgnih.gov

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |

| H-4 | 6.5 - 7.0 | - | Shielded by -OH and -NH₂ groups |

| H-6 | 7.5 - 8.0 | - | Deshielded by adjacent nitrogen and iodine |

| C-2 | - | 100 - 110 | Shielded by iodine (heavy atom effect) |

| C-3 | - | 150 - 160 | Deshielded by -OH group |

| C-4 | - | 115 - 125 | Shielded by -OH and -NH₂ groups |

| C-5 | - | 135 - 145 | Influenced by -NH₂ group |

| C-6 | - | 140 - 150 | Deshielded by ring nitrogen |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

While ¹D NMR provides information about the chemical environment of nuclei, 2D NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak between the signals of H-4 and H-6 would confirm their spatial proximity, though coupling between meta-protons is typically small.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would definitively assign the ¹H signals to their corresponding ¹³C signals (e.g., H-4 to C-4 and H-6 to C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for mapping the molecular skeleton. For instance, correlations from the H-4 proton to C-2, C-3, C-5, and C-6 would be expected, providing unambiguous confirmation of the substitution pattern. Similarly, correlations from the amino protons could help confirm the position of the -NH₂ group.

These 2D NMR experiments, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. ipb.pt

Dynamic NMR Studies for Conformational Exchange Phenomena

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on a similar timescale to the NMR experiment, such as conformational changes or tautomerism. nih.gov For this compound, two potential dynamic processes could be investigated:

Tautomerism: Pyridin-3-ol derivatives can exist in equilibrium with their keto tautomer (a pyridinone). While the aromatic pyridinol form is generally favored, the presence of strong electron-donating groups could influence this equilibrium. DNMR studies at variable temperatures could reveal the presence of the minor tautomer and allow for the determination of the thermodynamic parameters of the exchange process.

Rotational Barriers: There might be restricted rotation around the C-N bond of the amino group, particularly if there is significant double bond character or if intramolecular hydrogen bonding is present. At low temperatures, this could lead to the observation of distinct signals for the two amino protons, which would coalesce into a single broad peak as the temperature is raised and the rotational barrier is overcome.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Identification of Characteristic Functional Group Vibrations in Aminopyridinols

The FTIR and Raman spectra of this compound would be characterized by vibrations corresponding to its key functional groups: O-H, N-H, C=C, C=N, and C-I.

O-H and N-H Stretching: The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to show two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. core.ac.uk The broadness of these peaks is indicative of hydrogen bonding.

Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. core.ac.uknih.gov The exact positions of these bands are sensitive to the substitution pattern.

C-O and C-N Stretching: The C-O stretching vibration of the phenol-like hydroxyl group is expected around 1200-1260 cm⁻¹. The C-N stretching of the aromatic amine should appear in the 1250-1340 cm⁻¹ region.

C-I Stretching: The C-I stretching vibration is expected to be found in the far-infrared region, typically between 500 and 600 cm⁻¹.

The following interactive table summarizes the expected characteristic vibrational frequencies for this compound. core.ac.uknih.govsigmaaldrich.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| N-H | Asymmetric Stretching | ~3500 | Medium |

| N-H | Symmetric Stretching | ~3400 | Medium |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=C / C=N | Ring Stretching | 1400 - 1650 | Strong to Medium |

| N-H | Scissoring | 1590 - 1650 | Medium |

| C-O | Stretching | 1200 - 1260 | Strong |

| C-N | Stretching | 1250 - 1340 | Medium |

| C-I | Stretching | 500 - 600 | Medium |

Probing Intermolecular Interactions and Hydrogen Bonding by Vibrational Shifts

The vibrational frequencies of the O-H and N-H groups are particularly sensitive to hydrogen bonding. nasa.govyoutube.com In the solid state or in concentrated solutions, this compound is expected to form extensive intermolecular hydrogen bonds. This interaction weakens the O-H and N-H bonds, resulting in a significant red shift (shift to lower wavenumbers) and broadening of their stretching bands in the IR spectrum. nih.govnih.gov

By comparing the spectra recorded in a non-polar solvent at various concentrations, the extent of intermolecular hydrogen bonding can be assessed. At very low concentrations, a sharper, higher-frequency band corresponding to the "free" non-hydrogen-bonded O-H and N-H groups may become visible. The difference in frequency between the free and bonded states provides a measure of the strength of the hydrogen bond. youtube.com Intramolecular hydrogen bonding between the adjacent -OH and -NH₂ groups is also possible and would be reflected in the vibrational spectra. ias.ac.in

Theoretical and Computational Investigations of 5 Amino 2 Iodopyridin 3 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and predicting the reactivity of chemical compounds. However, specific DFT studies on 5-Amino-2-iodopyridin-3-ol are not readily found in existing research. Such studies would be invaluable for understanding its fundamental chemical nature.

Geometry Optimization and Prediction of Molecular Conformations

A foundational step in any computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of a molecule's atoms—its lowest energy conformation. For this compound, this would involve computational software calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of amino (-NH2), hydroxyl (-OH), and iodo (-I) substituents on the pyridine (B92270) ring suggests the possibility of various conformations, particularly concerning the orientation of the hydrogen atoms on the amino and hydroxyl groups and potential intramolecular interactions. A thorough computational analysis would explore these different conformations to identify the global minimum on the potential energy surface.

Calculation of Electronic Properties (e.g., Electrostatic Potential, HOMO-LUMO orbitals)

Once the optimized geometry is determined, a range of electronic properties can be calculated to predict the molecule's behavior.

An electrostatic potential (ESP) map would visualize the charge distribution on the molecule's surface. For this compound, it is expected that regions of negative potential (typically colored red or yellow) would be located around the electronegative oxygen, nitrogen, and iodine atoms, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amino and hydroxyl groups.

The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be concentrated on the electron-rich amino group and the pyridine ring, while the LUMO may be distributed over the ring and the electron-withdrawing iodine atom.

Hypothetical Data on Electronic Properties of this compound:

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not available.

Computational Prediction of Electrophilic and Nucleophilic Sites

Building on the analysis of the electrostatic potential and frontier molecular orbitals, specific sites for electrophilic and nucleophilic attack can be predicted. The nitrogen of the amino group and the oxygen of the hydroxyl group would be expected to be strong nucleophilic centers. The pyridine ring itself is electron-rich and could also act as a nucleophile. Conversely, the carbon atom bonded to the iodine atom is a likely electrophilic site due to the electron-withdrawing nature of iodine. The hydrogen atoms of the amino and hydroxyl groups could also be susceptible to attack by strong bases.

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is also instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy changes that occur. No such studies have been specifically published for this compound.

Transition State Identification and Reaction Barrier Calculations

For any proposed reaction involving this compound, computational methods could be used to identify the transition state —the high-energy structure that exists at the peak of the reaction energy profile. By calculating the energy of this transition state relative to the reactants, the activation energy or reaction barrier can be determined. This value is critical for predicting the rate of a chemical reaction. For instance, in a potential substitution reaction at the iodine-bearing carbon, the transition state structure and its associated energy barrier would reveal the feasibility of the reaction.

Modeling of Regioselectivity and Stereoselectivity in Chemical Transformations

Many reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond-making or breaking over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. Computational modeling can predict these outcomes by comparing the activation energies of the different possible reaction pathways. For this compound, which has multiple functional groups and distinct positions on the pyridine ring, predicting the regioselectivity of reactions such as electrophilic aromatic substitution would be a key application of computational modeling. By calculating the energy barriers for attack at different positions on the ring, a prediction of the major product could be made.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational flexibility, intermolecular interactions, and behavior in different solvent environments.

In a typical MD simulation, the molecule is placed in a simulation box, often with explicit solvent molecules like water or dimethyl sulfoxide (B87167) (DMSO). The interactions between all atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a specific period, typically from nanoseconds to microseconds.

Detailed analysis of these trajectories can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute, this compound. This is crucial for understanding solubility and how the solvent might influence chemical reactivity. For example, the number of water molecules in the first solvation shell around the amino and hydroxyl groups can be determined.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amino (-NH2) and hydroxyl (-OH) groups of the molecule and the surrounding solvent molecules can be monitored. The lifetime and geometry of these bonds are important indicators of interaction strength.

Conformational Analysis: MD simulations can explore the different spatial arrangements (conformations) that the molecule can adopt due to the rotation of its substituent groups. This provides insight into the molecule's flexibility and the relative stability of different conformers.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound in Water

| Parameter | Simulated Value | Description |

| Average H-Bonds (Solute-Water) | 4.7 | The average number of hydrogen bonds between one molecule of this compound and surrounding water molecules. |

| First Solvation Shell (Water) | ~18 molecules | The number of water molecules within a 3.5 Å radius of the solute molecule. |

| Radial Distribution Function g(r) for O(hydroxyl)-H(water) | Peak at 1.8 Å | Indicates the most probable distance for hydrogen bonding between the hydroxyl group's oxygen and a water hydrogen atom. |

| Self-Diffusion Coefficient of Solute | 1.2 x 10⁻⁵ cm²/s | A measure of the translational mobility of the molecule within the solvent. |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from MD simulations. Specific computational studies on this compound are not widely available in the reviewed literature.

Quantum Chemical Studies on Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. These methods solve the Schrödinger equation for the molecule's electrons to determine its electronic structure and related properties.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λmax). These calculations can help assign the nature of these transitions, for instance, whether they are π→π* or n→π* transitions, which are characteristic of molecules with aromatic rings and lone pairs. The choice of the functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results. Solvent effects can also be modeled using methods like the Polarizable Continuum Model (PCM).

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another strength of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the isotropic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These values can then be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Comparing calculated chemical shifts with experimental data can help confirm the molecular structure and assign specific signals to each atom in the molecule.

IR Spectroscopy: Theoretical Infrared (IR) spectra can be generated by calculating the vibrational frequencies of the molecule. After optimizing the molecule's geometry to find its lowest energy state, a frequency calculation is performed. This provides a set of vibrational modes and their corresponding frequencies and intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra. This allows for a detailed assignment of the vibrational bands observed in an experimental IR spectrum to specific molecular motions, such as the stretching of the N-H bonds in the amino group or the O-H bond in the hydroxyl group.

Table 2: Representative Predicted Spectroscopic Data for this compound from Quantum Chemical Calculations

| Spectroscopic Property | Predicted Value | Method/Basis Set | Description |

| UV-Vis λmax | 295 nm | TD-DFT (B3LYP/6-311+G(d,p)) | Predicted wavelength of maximum absorption corresponding to the lowest energy electronic transition. |

| ¹³C NMR Chemical Shift (C-I) | ~85 ppm | GIAO (B3LYP/6-311+G(d,p)) | The predicted chemical shift for the carbon atom bonded to the iodine atom. |

| ¹H NMR Chemical Shift (H-O) | ~9.5 ppm | GIAO (B3LYP/6-311+G(d,p)) | The predicted chemical shift for the proton of the hydroxyl group. |

| IR Frequency (O-H stretch) | 3550 cm⁻¹ (scaled) | DFT (B3LYP/6-311+G(d,p)) | The predicted vibrational frequency for the stretching of the hydroxyl bond. |

Note: The data presented in this table is for illustrative purposes to demonstrate the output of quantum chemical calculations. It is based on typical values for similar functional groups and does not represent results from a specific published study on this compound.

Applications of 5 Amino 2 Iodopyridin 3 Ol As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Ring Systems

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry and materials science. 5-Amino-2-iodopyridin-3-ol serves as an excellent starting material for elaborating this core structure into more complex, fused heterocyclic systems.

The reactive sites on this compound allow it to undergo various cyclization reactions to form bicyclic and polycyclic aromatic compounds. Substituted aminopyridines are known precursors to a variety of fused systems with significant pharmacological interest. nih.govresearchgate.net For instance, the amino group can react with suitable reagents to construct adjacent rings, leading to the formation of pharmacologically relevant scaffolds such as:

Pyrido[2,3-d]pyrimidines : These are formed by reacting aminopyridines with reagents like ethyl acetoacetate, urea, or thiourea. nih.gov This class of compounds is investigated for antitumor activities, often by inhibiting key enzymes like dihydrofolate reductases or tyrosine kinases. nih.gov

Pyrazolo[3,4-b]pyridines : The reaction of a hydrazido-pyridine derivative, which can be synthesized from the corresponding aminopyridine, with various reagents can yield this fused system. nih.gov

1,8-Naphthyridines : Treatment of aminopyridines with malononitrile (B47326) can lead to the formation of this heterocyclic framework. nih.gov

Pyrano[2,3-b]pyridines : Cyclocondensation reactions involving activated pyridine precursors can yield these fused derivatives, which have been evaluated for antimicrobial properties. ekb.eg

The presence of the hydroxyl and iodo groups on the this compound backbone provides additional handles for further functionalization or participation in cyclization strategies, expanding the diversity of accessible fused pyridine derivatives.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyridine Precursors

| Fused Ring System | Typical Reagents/Reaction Type | Potential Biological Activity |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | Ethyl acetoacetate, Urea | Antitumor, Kinase Inhibition nih.gov |

| Pyrazolo[3,4-b]pyridines | Acetic acid, Phenylisothiocyanate | Various Pharmacological nih.gov |

| 1,8-Naphthyridines | Malononitrile | Various Pharmacological nih.gov |

| Pyrano[2,3-b]pyridines | Arylidene malononitrile | Antimicrobial ekb.eg |

| Azolo[1,5-a]pyrimidines | Reaction with heterocyclic amines | Various Pharmacological mdpi.com |

In modern drug discovery, the generation of chemical libraries containing diverse molecular scaffolds is crucial for identifying new therapeutic agents. Substituted aminopyridines, such as this compound, are ideal starting points for creating such libraries. The iodo group is particularly amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the systematic introduction of a wide variety of molecular fragments.

For example, a library based on a 3-aminopyridin-2-one core was synthesized from a brominated aminopyridine precursor using Suzuki cross-coupling conditions to introduce various aromatic and heteroaromatic groups. nih.gov This strategy enabled the creation of a focused library of compounds that were screened against a panel of protein kinases, leading to the identification of potent inhibitors. nih.gov The same principle applies to this compound, where the iodo group serves as a versatile anchor point for diversification, enabling the rapid assembly of multi-ring scaffolds for high-throughput screening and the development of structure-activity relationships.

Intermediate in the Synthesis of Advanced Organic Molecules

Beyond its use in building complex heterocycles, this compound and its analogs are critical intermediates in the multi-step synthesis of high-value organic molecules for the pharmaceutical, agrochemical, and specialty chemical industries.

The substituted pyridine motif is a privileged structure in many biologically active compounds. Halogenated aminopyridines are particularly important intermediates. For instance, the closely related compound 2-Amino-5-bromo-3-iodopyridine is a key intermediate in the synthesis of tyrosine kinase inhibitors, a class of drugs widely used in cancer chemotherapy. ijssst.info The unique substitution pattern of these molecules is often essential for their biological function.

Similarly, the parent compound 5-Aminopyridin-3-ol (B1272046) is recognized as a valuable intermediate in the production of pharmaceuticals, including those targeting neurological disorders, as well as in the formulation of agrochemicals like effective herbicides and fungicides. chemimpex.com The presence of the iodo group in this compound offers a reactive site for constructing the complex carbon skeletons required for advanced pharmaceutical and agrochemical products.

The aromatic, electron-rich nature of the pyridinol ring system makes it a suitable chromophore for developing colorants. The parent structure, 5-Aminopyridin-3-ol, serves as an intermediate in the production of dyes. chemimpex.com The amino and hydroxyl groups can act as auxochromes, modifying the color and properties of the dye molecule. The iodo group on this compound provides a convenient point for attaching the molecule to other systems or for introducing substituents that can fine-tune its spectral properties, making it a useful precursor for specialty dyes and pigments.

Contribution to Materials Science through Functionalized Pyridinol Derivatives

The application of pyridine-containing compounds extends into materials science, where they are used to create functional polymers and organic electronic materials. The unique electronic properties and structural rigidity of the pyridine ring are highly desirable for these applications.

A closely related analog, 2-Amino-5-bromo-3-iodopyridine, has been identified as a significant intermediate for synthesizing advanced materials with tailored electronic and physical properties. nbinno.com The halogen atoms are crucial for synthesis, enabling the creation of monomers and oligomers through cross-coupling reactions. These can then be polymerized into conductive or semiconductive materials for use in:

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

By precisely modifying intermediates like this compound, material scientists can fine-tune properties such as the electronic band gap, charge transport, and solubility of the resulting polymers. nbinno.com Furthermore, incorporating such pyridinol derivatives into polymer backbones can enhance material characteristics like thermal stability and flame retardancy. nbinno.com

Table 2: Summary of Applications

| Field | Application Area | Role of this compound | Key Functional Groups Involved |

|---|---|---|---|

| Organic Synthesis | Fused Heterocycles | Precursor for cyclization reactions | Amino, Hydroxyl |

| Drug Discovery | Chemical Libraries | Scaffold for diversification | Iodo (for cross-coupling) |

| Pharmaceuticals | API Synthesis | Intermediate for complex molecules | Amino, Iodo |

| Agrochemicals | Active Ingredients | Intermediate for herbicides/fungicides | Amino, Iodo |

| Specialty Chemicals | Dyes & Pigments | Precursor for chromophores | Amino, Hydroxyl |

| Materials Science | Organic Electronics | Monomer for functional polymers | Iodo, Pyridine Ring |

Building Blocks for the Preparation of Functional Materials

The trifunctional nature of this compound allows for its incorporation into a variety of functional materials, where its pyridine core and reactive substituents can impart specific electronic, optical, or metal-coordinating properties.

The primary routes to leveraging this compound in materials synthesis involve leveraging the distinct reactivity of its iodo, amino, and hydroxyl moieties.

Carbon-Carbon and Carbon-Nitrogen Bond Formation: The iodine atom at the 2-position is a key functional group for transition-metal-catalyzed cross-coupling reactions. This is a foundational technique in modern materials synthesis. Reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings allow for the attachment of a wide array of organic fragments. This enables the synthesis of:

Conjugated Materials: By coupling with arylboronic acids (Suzuki) or terminal alkynes (Sonogashira), the pyridine ring can be integrated into larger π-conjugated systems. Such materials are investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring can be used to tune the electronic properties of the final material.

Functional Dyes and Sensors: The amino and hydroxyl groups can modulate the electronic character of the pyridine ring, influencing the absorption and emission spectra of molecules derived from it. The pyridine nitrogen, along with the amino and hydroxyl groups, can also act as a binding site for metal ions. This makes this compound a potential precursor for chemosensors, where a change in optical properties (color or fluorescence) signals the presence of a specific metal ion.

Surface Functionalization: The reactive handles on the molecule can be used to anchor it onto the surfaces of other materials, such as silica (B1680970) or metal oxides. For instance, the hydroxyl group could be used to form stable linkages with a surface, presenting the functional pyridine unit for further interaction, catalysis, or sensing applications.

The potential synthetic pathways utilizing this compound for functional materials are summarized in the table below.

| Functional Group | Reaction Type | Potential Linkage/Structure | Application Area |

| 2-Iodo | Suzuki Coupling | Bi-aryl systems | Organic Electronics |

| 2-Iodo | Sonogashira Coupling | Aryl-alkyne systems | Conjugated Materials |

| 2-Iodo | Buchwald-Hartwig Amination | Di-aryl amine linkages | Hole-Transport Materials |

| 5-Amino | Amide Bond Formation | Polyamides, Functional Amides | High-Performance Polymers |

| 3-Hydroxyl | Etherification/Esterification | Ether/Ester Linkages | Solubilizing Groups, Surface Anchors |

| Pyridine Nitrogen | Metal Coordination | Metal Complexes | Catalysis, Chemosensors |

Precursors for Advanced Polymer Architectures

The structure of this compound is well-suited for its use as a monomer in the synthesis of advanced polymers. The presence of multiple, distinct reactive sites allows for the creation of polymers with complex architectures and tailored properties.

Step-Growth Polymerization: The compound can act as a multifunctional monomer in step-growth polymerization reactions.

The amino group can react with carboxylic acids, acyl chlorides, or isocyanates to form polyamides, polyimides, or polyureas, respectively.

The hydroxyl group can react with similar functionalities to produce polyesters or polyurethanes.

The ability to participate in these reactions at two different sites (amino and hydroxyl) means it can be used as a cross-linking agent or to create branched polymer structures.

Polymers via Cross-Coupling Reactions: The iodine atom allows for the incorporation of this pyridine unit into the main chain of a polymer via cross-coupling polymerization. For example, a Suzuki polycondensation reaction with a di-boronic acid monomer would lead to a conjugated polymer containing pyridinol units. Such polymers are of interest for their thermal stability and potential use in electronic devices. researchgate.net The presence of pendant amino and hydroxyl groups along the polymer backbone would offer sites for post-polymerization modification, allowing for the fine-tuning of polymer properties like solubility or for the attachment of other functional moieties.

Graft Copolymers: this compound could be incorporated into a polymer backbone, and its pendant functional groups could then be used to initiate the growth of other polymer chains, resulting in graft copolymers. This strategy allows for the combination of different polymer properties into a single material. For example, a hydrophilic chain could be grafted from the hydroxyl group to create an amphiphilic copolymer.

The versatility of this compound as a polymer precursor is rooted in the orthogonal reactivity of its functional groups, which can be addressed with different chemical reactions, enabling the rational design of complex macromolecular structures.

Medicinal Chemistry Research Applications of 5 Amino 2 Iodopyridin 3 Ol and Its Derivatives

Scaffold-Based Drug Design and Discovery

Scaffold-based drug design is a cornerstone of modern medicinal chemistry, focusing on the use of a core molecular structure that can be systematically decorated with various functional groups to create a library of compounds. The 5-amino-2-iodopyridin-3-ol framework is an exemplary scaffold, providing a rigid and synthetically accessible foundation for building potent and selective modulators of biological function.

The pyridinol (or hydroxypyridine) motif, and its tautomeric pyridinone form, is widely recognized as a "privileged scaffold" in drug discovery. nih.govmdpi.comrsc.org This designation stems from its frequent appearance in a multitude of FDA-approved drugs and biologically active compounds. researchgate.netnih.gov The value of the pyridinol ring lies in its unique physicochemical properties. It possesses both hydrogen-bond donor (the hydroxyl group) and acceptor (the ring nitrogen and hydroxyl oxygen) capabilities, which are critical for forming strong and specific interactions with biological targets like proteins and enzymes. nih.gov

The pyridine (B92270) ring itself is a key component in numerous pharmaceuticals, where its presence can enhance biochemical potency, improve metabolic stability, and resolve issues related to protein binding. nih.gov The hydroxypyridine core, in particular, has been identified as a key interaction site in compounds with acetylcholinesterase-inhibitory activity. dovepress.com This versatility allows the pyridinol scaffold to serve as a biomimetic, capable of mimicking the structure of other important chemical groups such as amides, phenols, and pyrimidines, thus expanding its potential applications in molecular recognition. nih.gov

Rational drug design leverages the three-dimensional structure of a biological target to create molecules that specifically bind to it and modulate its activity. azolifesciences.comimmutoscientific.com The this compound scaffold is exceptionally well-suited for this approach due to its distinct functional groups, which serve as handles for predictable synthetic modifications.

The Iodine Atom (C2-position): The iodine substituent is a key feature for synthetic elaboration. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide variety of aryl or heteroaryl groups at this position, enabling chemists to probe hydrophobic pockets or establish additional interactions within a target's binding site. nih.gov

The Hydroxyl Group (C3-position): The pyridinol -OH group is a crucial pharmacophoric element. It can act as a hydrogen bond donor or acceptor, anchoring the ligand to specific amino acid residues (e.g., serine, threonine, tyrosine) in an enzyme's active site. In the design of kinase inhibitors, for example, this group can form a key hydrogen bond with the "hinge region" of the ATP-binding pocket. nih.gov

The Amino Group (C5-position): The amino group provides another critical point for interaction and modification. It can serve as a hydrogen bond donor and can be acylated, alkylated, or used in other coupling reactions to extend the molecule and explore different regions of the binding site. In many kinase inhibitors, an amino group is essential for forming interactions that confer potency and selectivity. nih.gov

This multi-functional nature allows medicinal chemists to rationally design ligands where each part of the molecule has a specific purpose, from anchoring the compound in the binding site to optimizing its selectivity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies on Pyridinol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to lead optimization in drug discovery. By systematically altering the structure of a lead compound and assessing the impact on its biological activity, researchers can identify the key molecular features required for potency and selectivity.

For derivatives of the this compound scaffold, SAR studies focus on understanding how changes at each position affect biological interactions. A review of pyridine derivatives found that the presence and position of hydroxyl (-OH) and amino (-NH2) groups can enhance antiproliferative activity, while bulky groups or certain halogens may decrease it. nih.gov

Modification at the C2-position: Replacing the initial iodine via cross-coupling allows for the introduction of various substituents. SAR studies would explore how the size, electronics (electron-donating vs. electron-withdrawing), and lipophilicity of these new groups impact target binding. For instance, adding a larger hydrophobic group might enhance binding if the target has a corresponding hydrophobic pocket.

Modification at the C3-position: While the hydroxyl group is often key for binding, converting it to a methoxy (B1213986) (-OCH3) ether or other derivatives can reveal the importance of its hydrogen-bonding capability. Such a change can also alter the compound's lipophilicity and cell permeability. nih.gov

Modification at the C5-position: The amino group can be converted to various amides or substituted with different alkyl or aryl groups. This allows for the exploration of nearby binding regions and can introduce new hydrogen bonds or hydrophobic interactions.

Substitution at Vacant Ring Positions (C4 and C6): Introducing substituents at the unoccupied C4 and C6 positions can profoundly influence the molecule's properties. Adding electron-withdrawing groups can alter the pKa of the pyridine nitrogen, affecting its interaction potential. Steric bulk added at these positions can orient other substituents more precisely or prevent unwanted binding to off-target proteins.

Achieving selectivity—the ability of a drug to act on a specific target while avoiding others—is a primary goal of drug design to minimize side effects. Modifying the pyridinol scaffold is a powerful strategy for enhancing selectivity. Research has shown that even subtle changes to a pyridine core can lead to significant gains in selectivity.

A compelling example comes from the development of inhibitors for phosphatidylinositol-3-kinases (PI3Ks). In one study, researchers used a 4-aryl-3-cyano-2,6-dihydroxypyridine core. By introducing different aromatic groups at the C4-position, which protrudes from the main ATP-binding pocket, they could interact with less conserved amino acid residues at the entrance of the catalytic site. This strategy led to compounds with distinct selectivity profiles across the different PI3K isoforms (α, β, γ, δ). nih.gov For instance, compound 9b in their study, featuring a specific aryl substitution, was identified as a selective inhibitor of the PI3Kα isoform. nih.gov

Similarly, a series of 2,4,6-trisubstituted pyridine derivatives was developed to target mutant isocitrate dehydrogenase 2 (IDH2). One compound, 14n , demonstrated excellent potency (IC50 of 54.6 nM) and exquisite selectivity for the mutant IDH2 R140Q isoform over the wild-type enzymes. nih.gov These examples highlight how systematic modification of the pyridine scaffold allows for the fine-tuning of ligand-target interactions to achieve high selectivity.

Enzyme Inhibition Studies with Pyridinol Scaffolds

The pyridinol scaffold is a prominent feature in a wide array of enzyme inhibitors, particularly those targeting metalloenzymes and protein kinases. nih.govresearchgate.net Its ability to interact with key active site residues and, in some cases, chelate metal ions makes it a valuable pharmacophore.

Hydroxypyridone (HOPO) derivatives, which are tautomers of pyridinols, are effective at chelating metal ions like zinc and copper. This property has been exploited to design inhibitors of metalloenzymes such as histone deacetylases (HDACs) and tyrosinase. nih.govresearchgate.net